molecular formula C10H9ClN2O B1626638 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole CAS No. 90772-88-6

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B1626638
CAS No.: 90772-88-6
M. Wt: 208.64 g/mol
InChI Key: WLWPNBHEEVRYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound. It likely contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(1-Chloroethyl)” part suggests a chloroethyl group attached to the 5th position of this ring, and “3-phenyl” indicates a phenyl group attached to the 3rd position .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an oxadiazole ring with a chloroethyl group and a phenyl group attached. The exact structure, including the positions and orientations of these groups, would depend on the specific synthesis process and the conditions under which the compound is analyzed .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants involved. The oxadiazole ring is a part of many biologically active compounds and could be involved in a variety of chemical reactions . The chloroethyl group might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the oxadiazole ring, the chloroethyl group, and the phenyl group) would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Difluoromethylenated Compounds : 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, related to 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole, has been used to synthesize various difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).

Anticancer Potential

  • Apoptosis Inducers : Derivatives of 1,2,4-oxadiazole, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as apoptosis inducers and potential anticancer agents, displaying activity against certain breast and colorectal cancer cell lines (Zhang et al., 2005).

Antibacterial Activity

  • Novel Antibacterial Agents : A series of novel 1,2,4-oxadiazole derivatives, synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, exhibited significant antibacterial activity against various bacterial strains (Rai et al., 2010).

Antimicrobial and Antileishmanial Activity

  • Synthesized Compounds with Biological Activities : 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, a compound containing 1,3,4-oxadiazole, showed antimicrobial activities against certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020).

Mesomorphic Behaviour and Photo-luminescence

  • 1,3,4-Oxadiazole Derivatives in Photo-luminescent Applications : A series of 1,3,4-oxadiazole derivatives exhibited mesomorphic behaviors and strong blue fluorescence emissions, suggesting potential applications in photo-luminescent materials (Han et al., 2010).

Protonation Sites and Basicity Analysis

  • Basicity and Protonation Studies : Research on 3,5-disubstituted 1,2,4-oxadiazoles, including 3-phenyl-5-methyl-1,2,4-oxadiazole, provided insights into the basicity and potential protonation sites of these compounds (Trifonov et al., 2005).

Fluorescent Chemosensors

  • Fluorescent Chemosensors for Fluoride Ion : Novel polyphenylenes containing phenol-substituted oxadiazole moieties were synthesized and demonstrated high sensitivity and selectivity as fluorescent chemosensors for fluoride ions (Zhou et al., 2005).

Mechanism of Action

Mode of Action

Based on its structural similarity to other chloroformates, it is plausible that it could react with biological nucleophiles, such as amines or alcohols, present in proteins or other biomolecules . This could lead to modifications of these biomolecules and potentially alter their function .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of “5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole”. Given its potential reactivity with biological nucleophiles, it could potentially impact a wide range of biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

Similar compounds with a piperazine moiety have been shown to have good oral bioavailability and sound pharmacokinetic profiles

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Given its potential reactivity with biological nucleophiles, it could potentially lead to modifications of proteins or other biomolecules, which could in turn alter cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other reactive species could potentially influence its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific proteins or other biomolecules) could also influence its action and efficacy .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

Properties

IUPAC Name

5-(1-chloroethyl)-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWPNBHEEVRYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550009
Record name 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90772-88-6
Record name 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.